molecular formula C14H16N2O3 B13207257 4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one

4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one

Katalognummer: B13207257
Molekulargewicht: 260.29 g/mol
InChI-Schlüssel: QOYBNEVGLYAIBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Nitrophenyl)-2-azaspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile imines with arylidenethiohydantoins. This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed:

    Reduction: 4-(4-Aminophenyl)-2-azaspiro[4.4]nonan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. Its spirocyclic structure also contributes to its stability and versatility in various chemical reactions.

Eigenschaften

Molekularformel

C14H16N2O3

Molekulargewicht

260.29 g/mol

IUPAC-Name

4-(4-nitrophenyl)-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C14H16N2O3/c17-13-14(7-1-2-8-14)12(9-15-13)10-3-5-11(6-4-10)16(18)19/h3-6,12H,1-2,7-9H2,(H,15,17)

InChI-Schlüssel

QOYBNEVGLYAIBL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)C(CNC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.